molecular formula C12H9BrFNO B2808769 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine CAS No. 936343-08-7

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine

Cat. No.: B2808769
CAS No.: 936343-08-7
M. Wt: 282.112
InChI Key: BVICWRMFEKHJCV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a 4-fluoro-benzyloxy group at the 2nd position of the pyridine ring

Scientific Research Applications

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chloropyridine and 4-fluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as cesium carbonate (Cs2CO3), and a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) in a 1:1 ratio.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 4-fluorobenzyl alcohol reacts with 2-bromo-5-chloropyridine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are used in the presence of bases like sodium carbonate (Na2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally, it can:

    Bind to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Affect Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine can be compared with other similar compounds, such as:

    5-Bromo-2-(4-chloro-benzyloxy)-pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Bromo-2-(4-methyl-benzyloxy)-pyridine: Similar structure but with a methyl group instead of a fluorine atom.

    5-Bromo-2-(4-nitro-benzyloxy)-pyridine: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVICWRMFEKHJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide (30.0 mL) solution of 4-fluorobenzyl alcohol (2.60 g, 20.6 mmol) was added sodium hydride (0.88 g, 22.2 mmol, 60% in oil) under nitrogen atmosphere at 0° C., which was stirred for 10 minutes at room temperature. Next, 2,5-dibromopyridine (3.50 g, 14.8 mmol) was added at 0° C., and stirred for 19 hours at room temperature. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:5) to obtain the title compound (3.75 g, 89.8%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.8%

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